molecular formula C29H19I B12945396 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene

Cat. No.: B12945396
M. Wt: 494.4 g/mol
InChI Key: CNIWXVDXWYTFTD-UHFFFAOYSA-N
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Description

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is a complex organic compound characterized by the presence of an iodine atom at the 9th position of the benzo[c]fluorene structure, which is further substituted with two phenyl groups at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the iodination of 7,7-diphenyl-7H-benzo[c]fluorene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine and a Lewis acid like aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex polycyclic aromatic compounds.

Scientific Research Applications

9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its aromatic structure may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
  • 9-Chloro-7,7-diphenyl-7H-benzo[c]fluorene
  • 9-Fluoro-7,7-diphenyl-7H-benzo[c]fluorene

Uniqueness

Compared to its halogenated analogs, 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C29H19I

Molecular Weight

494.4 g/mol

IUPAC Name

9-iodo-7,7-diphenylbenzo[c]fluorene

InChI

InChI=1S/C29H19I/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H

InChI Key

CNIWXVDXWYTFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)I)C5=CC=CC=C5C=C3)C6=CC=CC=C6

Origin of Product

United States

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